molecular formula C11H25LiMg B3182910 Lithium dibutyl(isopropyl)magnesate CAS No. 296802-58-9

Lithium dibutyl(isopropyl)magnesate

Cat. No. B3182910
CAS RN: 296802-58-9
M. Wt: 188.6 g/mol
InChI Key: ZKDGMVPTTOXMNT-UHFFFAOYSA-N
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Description

Lithium dibutyl(isopropyl)magnesate is an organometallic compound . It has the empirical formula C11H25LiMg and a molecular weight of 188.56 . It is typically available as a 0.7 M solution in diethyl ether/hexanes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [Li+].CCCCMg-C(C)C . The InChI representation is 1S/2C4H9.C3H7.Li.Mg/c2*1-3-4-2;1-3-2;;/h2*1,3-4H2,2H3;3H,1-2H3;;/q3*-1;+1;+2 .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 0.708 g/mL at 25 °C . It has a molecular weight of 188.6 g/mol . The compound has a rotatable bond count of 2 and a complexity of 19.8 .

Scientific Research Applications

Lithium dibutyl(isopropyl)magnesate has been studied for its potential applications in a variety of scientific fields. In organic synthesis, this compound is used as a catalyst for a range of reactions, including the synthesis of alcohols, amines, and other organic compounds. In catalysis, this compound is used to promote the formation of polymers, rubber, and other materials. In addition, this compound has been studied for its potential medical applications, such as treatment of depression and anxiety.

Advantages and Limitations for Lab Experiments

The main advantage of using Lithium dibutyl(isopropyl)magnesate in laboratory experiments is its versatility. The salt can be used in a wide range of reactions and processes, including organic synthesis, catalysis, and pharmaceuticals. Furthermore, this compound is relatively easy to handle and is relatively non-toxic. The main limitation of this compound is its cost, which can be prohibitive for some experiments.

Future Directions

There are a number of potential future directions for research on Lithium dibutyl(isopropyl)magnesate. These include further investigation of its potential medical applications, such as treatment of depression and anxiety. In addition, further research could be done on the mechanism of action of this compound, as well as its potential to reduce inflammation and oxidative stress. Finally, more research could be done on the cost-effectiveness of using this compound in laboratory experiments.

Safety and Hazards

Lithium dibutyl(isopropyl)magnesate is classified as a hazardous substance. It releases flammable gases when in contact with water (H260), may be fatal if swallowed and enters airways (H304), causes skin irritation (H315), may cause drowsiness or dizziness (H336), and is toxic to aquatic life with long-lasting effects (H411) .

properties

IUPAC Name

lithium;magnesium;butane;propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.C3H7.Li.Mg/c2*1-3-4-2;1-3-2;;/h2*1,3-4H2,2H3;3H,1-2H3;;/q3*-1;+1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDGMVPTTOXMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC[CH2-].CCC[CH2-].C[CH-]C.[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25LiMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

296802-58-9
Record name Lithium dibutyl(isopropyl)magnesate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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